RN-9893

TRPV4 pharmacology Species selectivity Ion channel screening

Select RN-9893 for reproducible translational studies requiring consistent TRPV4 antagonism across human/rodent models (IC50 320-660 nM). Its narrow cross-species range minimizes occupancy variability, unlike alternatives with 20-fold potency shifts. Essential for SAR optimization as the benzenesulfonamide reference standard (≥98% HPLC purity). Oral bioavailability validated.

Molecular Formula C21H23F3N4O5S
Molecular Weight 500.5 g/mol
CAS No. 1803003-68-0
Cat. No. B610509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN-9893
CAS1803003-68-0
SynonymsRN9893 HCl;  RN-9893 HCl;  RN 9893 HCl;  RN9893 Hydrochloride;  RN-9893 Hydrochloride;  RN 9893 Hydrochloride; 
Molecular FormulaC21H23F3N4O5S
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C21H23F3N4O5S/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)
InChIKeyKORKKQLDGMHNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RN-9893 (CAS 1803003-68-0): TRPV4 Antagonist for Ion Channel Research and Drug Discovery


RN-9893 (2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide) is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel [1]. It exhibits species-dependent inhibitory activity with IC50 values of 320 nM (mouse), 420 nM (human), and 660 nM (rat) in recombinant TRPV4-expressing cell systems . The compound is orally bioavailable, showing moderate systemic exposure in rat pharmacokinetic studies [1]. Its selectivity profile over related TRP channels (TRPV1, TRPV3, TRPM8) has been quantitatively characterized [2].

Why TRPV4 Antagonists Are Not Interchangeable: The Case for RN-9893 Selection


TRPV4 antagonists constitute a chemically diverse class with pronounced differences in potency, species selectivity, and off-target liability. IC50 values across commonly used TRPV4 antagonists span three orders of magnitude—from low nanomolar (GSK2193874, HC-067047) to micromolar (RN-1734, RN-9893 in certain assay formats) [1]. Species-dependent potency varies dramatically: GSK2193874 shows 20-fold higher potency for rat vs. human TRPV4 (2 nM vs. 40 nM), while HC-067047 and RN-9893 display distinct cross-species IC50 patterns . Critically, selectivity across TRP family members differs substantially—RN-9893 demonstrates quantifiable selectivity over TRPV1, TRPV3, and TRPM8 with defined IC50 thresholds , whereas GSK2193874 shows >25 μM IC50 against five related TRP channels . Substituting one TRPV4 antagonist for another without verifying species-appropriate potency and selectivity can compromise experimental reproducibility and lead to erroneous mechanistic conclusions.

Quantitative Differentiation Evidence for RN-9893 (CAS 1803003-68-0) vs. TRPV4 Antagonist Comparators


RN-9893 vs. GSK2193874: Balanced Cross-Species Potency vs. Extreme Species Selectivity

RN-9893 exhibits a compressed cross-species IC50 range of 320-660 nM (mouse/human/rat), whereas GSK2193874 displays a 20-fold species-dependent potency differential . For experiments requiring consistent TRPV4 inhibition across species—such as translational studies using both rodent and human cell models—RN-9893 provides predictable activity without the extreme potency shifts observed with GSK2193874 .

TRPV4 pharmacology Species selectivity Ion channel screening

RN-9893 Selectivity vs. TRPV1, TRPV3, and TRPM8: Quantified Off-Target Thresholds

RN-9893 exhibits defined selectivity margins over three related TRP family channels: TRPV1 shows no inhibition at 10 μM, TRPV3 has IC50 >30 μM, and TRPM8 has IC50 approximately 30 μM [1]. This translates to >15-fold selectivity for TRPV4 over these channels and clean activity against 54 common biological targets in binding assays . In contrast, HC-067047 selectivity is reported qualitatively as 'no inhibition at up to 5 μM' without full IC50 determination for TRPV3 and TRPM8 .

TRP channel selectivity Off-target profiling Pharmacological tool validation

RN-9893 Potency Benchmarking: Direct Comparison with Next-Generation Analogues 1b and 1f

In a 2024 structure-activity relationship study, RN-9893 served as the reference standard for evaluating novel benzenesulfonamide derivatives [1]. Under standardized assay conditions, RN-9893 exhibited an IC50 of 2.07 ± 0.90 μM against TRPV4, while optimized analogues 1b and 1f showed 2.9-fold and 4.5-fold improved potency with IC50 values of 0.71 ± 0.21 μM and 0.46 ± 0.08 μM, respectively [1]. At 10 μM concentration, RN-9893 achieved 49.4% TRPV4 current inhibition compared to 87.6% and 83.2% for 1b and 1f [1].

TRPV4 SAR Benzene sulfonamide optimization Acute lung injury models

RN-9893 Oral Bioavailability: Verified In Vivo Exposure vs. RN-1734 (No Oral Bioavailability Data)

RN-9893 demonstrated moderate oral bioavailability in rat pharmacokinetic studies, with quantifiable systemic exposure following oral dosing [1]. The lead molecule RN-9893 (compound 26) was specifically identified as orally bioavailable in the original discovery report [1]. In contrast, RN-1734—a widely used TRPV4 antagonist—has no published oral bioavailability data in the primary literature and is primarily used as an in vitro tool compound [2].

In vivo pharmacology Oral bioavailability TRPV4 antagonist PK

Recommended Research Applications for RN-9893 (CAS 1803003-68-0) Based on Quantitative Evidence


Cross-Species TRPV4 Pharmacology Studies Requiring Consistent Target Engagement

RN-9893 is the preferred TRPV4 antagonist for studies that span rodent and human cell systems due to its narrow cross-species IC50 range (320-660 nM) . This contrasts sharply with GSK2193874, which exhibits a 20-fold potency difference between rat and human TRPV4. Investigators conducting translational experiments—such as validating human target engagement in primary cells following rodent in vivo efficacy studies—should select RN-9893 to maintain comparable fractional receptor occupancy across species .

Structure-Activity Relationship Benchmarking of Novel TRPV4 Antagonists

RN-9893 serves as the validated reference standard for benzenesulfonamide-based TRPV4 antagonist optimization. A 2024 SAR study directly compared RN-9893 (IC50 = 2.07 ± 0.90 μM) with next-generation analogues 1b and 1f, demonstrating 2.9-4.5-fold potency improvements [1]. Procurement of authenticated, high-purity RN-9893 (≥98% by HPLC) is essential for reproducible comparative SAR studies and for validating novel synthetic TRPV4 inhibitors [1].

Oral In Vivo Proof-of-Concept Studies Targeting TRPV4-Mediated Pathophysiology

For investigators requiring oral administration in rodent disease models, RN-9893 provides a validated oral bioavailability profile [2]. The compound was explicitly identified as orally bioavailable in the original discovery report and has been used in in vivo studies investigating TRPV4 function in heart valves and mechanosensation [2][3]. In contrast, RN-1734 lacks supporting oral PK data and remains restricted to in vitro or parenteral administration [4].

Selectivity-Controlled TRPV4 Functional Studies in Complex Biological Systems

RN-9893 offers quantitatively defined selectivity margins: no TRPV1 inhibition at 10 μM, TRPV3 IC50 >30 μM, TRPM8 IC50 ≈30 μM, and clean activity in a 54-target binding panel [5]. This well-characterized off-target profile enables investigators to select experimental concentrations (typically ≤1-3 μM in cellular assays) that minimize confounding pharmacology from related TRP channels, particularly in tissues co-expressing TRPV1, TRPV3, or TRPM8 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RN-9893

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.